molecular formula C12H14F3NO3S B2997000 4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane CAS No. 866157-31-5

4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane

Cat. No. B2997000
CAS RN: 866157-31-5
M. Wt: 309.3
InChI Key: JLKYPLDQMZWQML-UHFFFAOYSA-N
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Description

The compound “4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane” is an organofluorine compound . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceutical and agrochemical compounds to enhance their chemical and metabolic stability, lipophilicity, and binding selectivity .


Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of research in organic chemistry . One common method involves the use of trifluoromethyltrimethylsilane, which was first reported by Ingo Ruppert in 1984 . This reagent has been widely used for the nucleophilic trifluoromethylation of carbonyl compounds . Another method involves the use of sodium trifluoroacetate as a reagent for trifluoromethylations .


Molecular Structure Analysis

The molecular formula of “4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane” is C12H14F3NO3S . It contains a trifluoromethyl group (-CF3), which is known to have a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group can be introduced into other molecules through various synthetic methods, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has distinctive physical and chemical properties. It is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

  • Unexpected Reactions of Oxazolidinones : Research by Burger et al. (2002) explored the reactions of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones, uncovering unexpected products depending on the substituent patterns. This study highlights the complex behavior of oxazolidinones in reactions, potentially relevant for understanding the reactivity of 4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane in similar contexts (Burger et al., 2002).

Fluorescence and Probing

  • Fluorescent Molecular Probes : Diwu et al. (1997) synthesized fluorescent solvatochromic dyes from diphenyloxazoles, which could serve as molecular probes due to their strong solvent-dependent fluorescence. Such research underscores the utility of oxazolane derivatives in developing sensitive tools for biological and chemical analysis (Diwu et al., 1997).

Heterocyclic Chemistry

  • Synthesis and Antimicrobial Evaluation : A study by Alsaedi et al. (2019) synthesized pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety, demonstrating antimicrobial activity. This work illustrates how modifications to the oxazolane core can lead to biologically active compounds with potential therapeutic applications (Alsaedi et al., 2019).

Catalysis and Organic Transformations

  • Oxorhenium(V) Complexes : Research by Schachner et al. (2014) on oxorhenium(V) complexes with phenolate-oxazoline ligands explored their reactivity in O-atom-transfer reactions. This study indicates the role of oxazoline derivatives in catalytic processes, potentially relevant for designing new catalysts or understanding mechanistic pathways in organic synthesis (Schachner et al., 2014).

Mechanism of Action

The mechanism of action of trifluoromethylated compounds is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of trifluoromethylated compounds, such as “4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane”, are expected to continue to grow in the future .

properties

IUPAC Name

4,4-dimethyl-3-[2-(trifluoromethyl)phenyl]sulfonyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3S/c1-11(2)7-19-8-16(11)20(17,18)10-6-4-3-5-9(10)12(13,14)15/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKYPLDQMZWQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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